molecular formula C11H14ClNO3 B8650568 Ethyl-(2-aminomethyl-4-chlorophenoxy)-acetate

Ethyl-(2-aminomethyl-4-chlorophenoxy)-acetate

Cat. No. B8650568
M. Wt: 243.68 g/mol
InChI Key: AKWTZVFPNDKPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-(2-aminomethyl-4-chlorophenoxy)-acetate is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl-(2-aminomethyl-4-chlorophenoxy)-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-(2-aminomethyl-4-chlorophenoxy)-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 2-[2-(aminomethyl)-4-chlorophenoxy]acetate

InChI

InChI=1S/C11H14ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,6-7,13H2,1H3

InChI Key

AKWTZVFPNDKPOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chlorosalicaldehyde is condensed with hydroxylamine hydrochloride in ethanolic aqueous sodium carbonate solution in Step A. The oxime is reduced by hydrogenation over a catalyst such as rhodium and the amine is protected as its BOC derivative under standard conditions. The phenol is alkylated in Step D with an acetate equivalent such as ethyl bromoacetate and the resulting ester is hydrolysed with lithium hydroxide. The product carboxylic acid is coupled to an amine such as ethylamine or cyclopropylamine in Step F, and the BOC group is removed by strong acid such as TFA in Step G. ##STR13##
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.